1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea

Medicinal Chemistry Structure-Activity Relationship Thiophene Urea Scaffold

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea (CAS 1235386-73-8) is a trisubstituted urea derivative with the molecular formula C15H14Cl2N2OS and a molecular weight of 341.25 g/mol. The compound belongs to the thiophene-3-ylmethyl urea class, a scaffold that has been explored in medicinal chemistry for modulation of targets such as CCR5 (HIV-1 co-receptor), S6 kinase (S6K), and the cannabinoid CB1 receptor.

Molecular Formula C15H14Cl2N2OS
Molecular Weight 341.25
CAS No. 1235386-73-8
Cat. No. B2755294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea
CAS1235386-73-8
Molecular FormulaC15H14Cl2N2OS
Molecular Weight341.25
Structural Identifiers
SMILESC1CC1N(CC2=CSC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H14Cl2N2OS/c16-13-4-1-11(7-14(13)17)18-15(20)19(12-2-3-12)8-10-5-6-21-9-10/h1,4-7,9,12H,2-3,8H2,(H,18,20)
InChIKeyYJMFVGZYSRBLRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea (CAS 1235386-73-8): Procurement-Relevant Identity and Compound-Class Context


1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea (CAS 1235386-73-8) is a trisubstituted urea derivative with the molecular formula C15H14Cl2N2OS and a molecular weight of 341.25 g/mol . The compound belongs to the thiophene-3-ylmethyl urea class, a scaffold that has been explored in medicinal chemistry for modulation of targets such as CCR5 (HIV-1 co-receptor), S6 kinase (S6K), and the cannabinoid CB1 receptor [1][2]. Its structural architecture embeds a cyclopropyl group on one urea nitrogen, a 3,4-dichlorophenyl group on the other, and a thiophen-3-ylmethyl substituent on the cyclopropyl-bearing nitrogen. This substitution pattern differentiates it from simpler diaryl ureas and from thiophen-2-ylmethyl or thiophen-2-yl-ethyl analogs, potentially conferring distinct steric and electronic properties relevant to target engagement and selectivity [3]. However, it must be noted that primary publications reporting quantitative biological activity, selectivity profiling, or in vivo pharmacokinetic data for this exact compound are extremely sparse in the public domain as of mid-2026.

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea: Why In-Class Analogs Cannot Be Assumed Interchangeable


Within the thiophene-urea chemical space, even subtle modifications—such as the position of the thiophene attachment (2-ylmethyl vs. 3-ylmethyl), the presence or absence of a cyclopropyl group, or the halogenation pattern on the phenyl ring—can drastically alter target affinity, selectivity, and ADME properties [1][2]. For example, in the CCR5 antagonist series, the thiophene-3-yl-methyl urea motif was specifically selected to balance antiviral potency against hERG channel inhibition; shifting the thiophene linkage point or modifying the N-substituent would undermine this carefully optimized profile [1]. Likewise, in the S6K inhibitor class, the thiophene-urea template provided a selectivity window over a panel of 43 kinases that is highly dependent on the precise substitution pattern [2]. For 1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea, the combination of a 3,4-dichlorophenyl group with a cyclopropyl-thiophen-3-ylmethyl urea core represents a discrete chemotype. Generic substitution with a des-cyclopropyl, des-thiophene, or regioisomeric analog cannot be assumed to recapitulate the same biological profile, physicochemical properties, or synthetic accessibility. This underscores the need for compound-specific evidence when selecting this molecule for a research program or procurement decision.

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Structural Differentiation: Thiophen-3-ylmethyl vs. Thiophen-2-ylmethyl Substitution

The target compound bears a thiophen-3-ylmethyl substituent, whereas many commercially available thiophene-urea analogs employ the thiophen-2-ylmethyl isomer. In the CCR5 antagonist series, the thiophene-3-yl-methyl urea scaffold was deliberately chosen over thiophene-2-ylmethyl variants to achieve a superior balance of HIV-1 inhibition potency and reduced hERG liability, a differentiation critical for cardiac safety [1]. While the specific CCR5 IC50 and hERG IC50 values for this exact compound are not publicly disclosed, the class-level structure-activity relationship (SAR) indicates that the 3-ylmethyl substitution geometry provides a distinct vector for target binding that is not replicated by the 2-ylmethyl regioisomer [1].

Medicinal Chemistry Structure-Activity Relationship Thiophene Urea Scaffold

Cyclopropyl N-Substitution: Differentiation from Des-Cyclopropyl and N-Alkyl Urea Analogs

The presence of a cyclopropyl group on the urea nitrogen distinguishes this compound from des-cyclopropyl analogs such as 1-(3,4-dichlorophenyl)-3-(thiophen-3-ylmethyl)urea (CAS not publicly indexed) and from N-methyl or N-ethyl substituted variants. In medicinal chemistry, the cyclopropyl ring is frequently employed to enhance metabolic stability, reduce off-target binding, or lock a bioactive conformation [1][2]. In the thiophene urea S6K inhibitor series, N-cyclopropyl substitution was associated with improved selectivity over a panel of 43 kinases compared to N-alkyl analogs, though the magnitude of the effect was context-dependent [1]. No public data quantify the specific contribution of the cyclopropyl group in the target compound, but the structural feature is a known driver of differentiation within the urea class [2].

Medicinal Chemistry Cyclopropyl Effect Metabolic Stability

3,4-Dichlorophenyl Substitution Pattern: Differentiation from Mono-Chloro and Other Dihalogenated Analogs

The 3,4-dichlorophenyl group on the target compound presents a specific halogenation pattern that differs from 2,4-dichlorophenyl, 3,5-dichlorophenyl, or 4-chlorophenyl analogs. Halogen substitution patterns on the phenyl ring of diaryl ureas are known to modulate lipophilicity (LogP), electronic effects, and halogen bonding interactions with target proteins [1]. In the CCR5 antagonist thiophene-urea series, the 3,4-dichloro substitution was retained across multiple optimized leads, suggesting a favorable contribution to target binding [2]. The closely related analog 1-(2-chlorophenyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea (CAS not verified) demonstrates that even a single chlorine positional shift can lead to a different compound with potentially divergent biological properties .

Halogen Bonding Lipophilicity Target Affinity

Physicochemical Property Differentiation: Molecular Weight, H-Bond Donor/Acceptor, and Topological Polar Surface Area

The target compound (MW 341.25 g/mol, 2 H-bond donors, 2 H-bond acceptors, one sulfur atom) occupies a distinct physicochemical space compared to both simpler and more complex thiophene-urea analogs . For instance, the des-thiophene des-cyclopropyl analog 1-cyclopropyl-3-(3,4-dichlorophenyl)urea (CAS 64393-09-5, MW 245.11) is significantly smaller, while the homolog 1-cyclopropyl-3-(3,4-dichlorophenyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1396806-68-0, MW 355.28) contains an additional methylene spacer, altering flexibility and LogP . These differences in MW, rotatable bond count, and TPSA translate to divergent predicted ADME profiles, oral bioavailability potential, and blood-brain barrier penetration, even in the absence of experimental data [1].

Drug-Likeness Physicochemical Properties ADME Prediction

1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Chemical Probe Development for Thiophene-Urea Target Classes (CCR5, S6K, CB1)

Given the established precedent of thiophene-3-ylmethyl ureas as CCR5 antagonists [1], S6K inhibitors [2], and CB1 allosteric modulators [3], the target compound can serve as a starting scaffold or reference molecule for medicinal chemistry campaigns targeting these proteins. Its regioisomerically defined thiophen-3-ylmethyl substitution and 3,4-dichlorophenyl group align with SAR trends observed in lead optimization series. Researchers should verify target engagement and selectivity experimentally, as no public data exist for this specific compound.

Structure-Activity Relationship (SAR) Expansion Around the Urea Core

The target compound offers a chemically tractable scaffold for diversification at the N-cyclopropyl, 3,4-dichlorophenyl, or thiophen-3-ylmethyl positions [1]. Its synthesis via isocyanate-amine coupling is well-precedented in the thiophene-urea literature [2][3]. Procurement of this compound enables systematic SAR studies to explore the contribution of the cyclopropyl group, the chlorine substitution pattern, and the thiophene attachment point to biological activity.

Selectivity and Off-Target Profiling Studies in Kinase or GPCR Panels

The thiophene-urea class has demonstrated both potent kinase inhibition (S6K, with selectivity over 43 kinases) [1] and GPCR modulation (CCR5 antagonism, CB1 allosteric modulation) [2][3]. The target compound, with its distinct substitution pattern, is a candidate for broad profiling against kinase and GPCR panels to identify novel target interactions or selectivity windows. Users should commission or perform these profiling experiments, as publicly available selectivity data are absent.

In Vitro ADME and Cardiac Safety Assessment (hERG Liability Screening)

Because hERG inhibition was a key liability addressed in the design of thiophene-3-ylmethyl urea CCR5 antagonists [1], the target compound should be evaluated in hERG patch-clamp assays and standard in vitro ADME panels (microsomal stability, CYP inhibition, plasma protein binding) to establish its specific cardiac safety and pharmacokinetic profile. The structural features that mitigated hERG in related series (reduced lipophilicity, thiophen-3-ylmethyl geometry) are present, but their quantitative effect on this compound remains uncharacterized.

Quote Request

Request a Quote for 1-Cyclopropyl-3-(3,4-dichlorophenyl)-1-(thiophen-3-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.